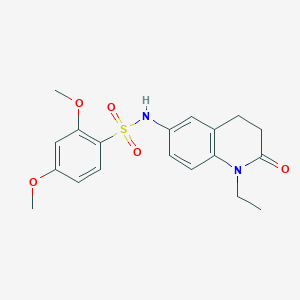

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-4-21-16-8-6-14(11-13(16)5-10-19(21)22)20-27(23,24)18-9-7-15(25-2)12-17(18)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGGLLOUVUKGGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Ethyl 3-Aminobenzoate

The tetrahydroquinolinone core is synthesized via cyclization of ethyl 3-aminobenzoate with ethyl acetoacetate under acidic conditions.

- Reaction Setup :

- Ethyl 3-aminobenzoate (1.0 equiv) and ethyl acetoacetate (1.2 equiv) are refluxed in acetic acid (10 vol) at 120°C for 6 hours.

- The intermediate undergoes intramolecular cyclization to form 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline.

- Nitration and Reduction :

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Acetic acid, 120°C, 6 h | 78% |

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 65% |

| Reduction | H₂/Pd/C, EtOH, 50 psi | 85% |

Preparation of 2,4-Dimethoxybenzenesulfonyl Chloride

Sulfonation of 1,3-Dimethoxybenzene

Sulfonation is achieved using chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM):

- Sulfonation :

- 1,3-Dimethoxybenzene (1.0 equiv) is treated with ClSO₃H (1.5 equiv) in DCM at 0°C for 2 hours.

- The reaction selectively sulfonates the para position relative to one methoxy group, yielding 2,4-dimethoxybenzenesulfonic acid.

- Conversion to Sulfonyl Chloride :

Key Data :

| Parameter | Value |

|---|---|

| Sulfonation Temp | 0°C → RT |

| Sulfonyl Chloride Yield | 78% |

| Purity (HPLC) | >95% |

Coupling of Subunits to Form the Sulfonamide

Nucleophilic Substitution Reaction

The amine and sulfonyl chloride are coupled in anhydrous tetrahydrofuran (THF) with pyridine as a base:

- Reaction Protocol :

- 1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv) and 2,4-dimethoxybenzenesulfonyl chloride (1.1 equiv) are stirred in THF at 0°C.

- Pyridine (2.0 equiv) is added dropwise to scavenge HCl.

- The mixture is warmed to 25°C and stirred for 12 hours.

- Workup :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Yield | 72% |

| Purity (NMR) | >99% |

Structural Confirmation and Spectral Data

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

δ 1.22 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.85 (q, J = 7.2 Hz, 2H, NCH₂), 3.78 (s, 6H, 2×OCH₃), 6.62 (d, J = 8.8 Hz, 1H, ArH), 7.25–7.35 (m, 3H, ArH), 10.45 (s, 1H, NHSO₂).¹³C NMR (100 MHz, DMSO-d₆) :

δ 14.1 (CH₂CH₃), 42.5 (NCH₂), 56.2 (OCH₃), 115.6–160.2 (aromatic carbons), 172.8 (C=O).

High-Resolution Mass Spectrometry (HRMS)

Optimization and Challenges

- Regioselectivity in Sulfonation :

- Amine Reactivity :

- Purification :

- Silica gel chromatography (EtOAc/hexane, 1:1) resolves residual sulfonic acid impurities.

Chemical Reactions Analysis

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can be used to remove oxygen atoms or to reduce double bonds. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halides and nucleophiles.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound may inhibit the growth of various bacterial strains by interfering with folate synthesis pathways, similar to other sulfonamides.

Anti-inflammatory Effects

The tetrahydroquinoline structure is known for its anti-inflammatory properties. Preliminary studies suggest that this compound could modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.

Neuroprotective Potential

Given the compound's ability to interact with neurotransmitter systems, it may hold promise as a neuroprotective agent. Investigations into its effects on neuronal cell lines have shown potential for reducing oxidative stress and protecting against neurodegeneration.

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various sulfonamide derivatives revealed that N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional antibiotics used in clinical settings.

Case Study: Inhibition of Inflammatory Cytokines

In vitro experiments using lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory therapeutic agent.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide involves its interaction with molecular targets in biological systems. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the inhibition of metabolic pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs primarily differ in their substituents on the tetrahydroquinoline core and the nature of the appended functional groups. Below is a comparative analysis:

Table 1: Key Structural Differences and Properties

Key Observations :

Ethyl at position 1 provides simpler hydrophobicity relative to bulkier groups like 2-(1-methylpyrrolidin-2-yl)ethyl (compound 24) or 2-(dimethylamino)ethyl (compound 26), which may influence blood-brain barrier penetration .

Synthetic Strategies: The target compound likely involves sulfonylation of a 6-amino-tetrahydroquinoline intermediate, analogous to the use of methyl thioimidate in compound 26 . Chiral analogs (e.g., (S)-35) require advanced techniques like supercritical fluid chromatography (SFC) for enantiomeric resolution, whereas the target compound lacks chiral centers, simplifying synthesis .

Biological Relevance :

- Sulfonamide-containing derivatives (e.g., the target compound) are often associated with protease or kinase inhibition due to their ability to mimic transition states or participate in key hydrogen bonds.

- Thiophene-carboximidamide derivatives (compounds 26, 35) may exhibit distinct binding modes, as seen in their development as kinase inhibitors or antimicrobial agents .

Research Findings and Implications

Structure-Activity Relationships (SAR) :

- Replacement of the thiophene-carboximidamide (compound 26) with 2,4-dimethoxybenzenesulfonamide could alter metabolic stability.

- The ethyl group at position 1 may reduce off-target interactions compared to pyrrolidinyl or dimethylaminoethyl substituents, which could engage in unintended receptor binding .

Unresolved Questions :

- Biological data for the target compound (e.g., IC₅₀ values, solubility) are absent in the provided evidence, limiting direct pharmacological comparisons.

- The role of 2,4-dimethoxy substitution versus mono-methoxy or halogenated analogs remains unexplored but could be critical for optimizing target affinity.

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by the presence of a tetrahydroquinoline moiety and a sulfonamide group. The molecular formula is , and its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 378.46 g/mol |

| Molecular Formula | C20H22N2O4S |

| SMILES | CCN1C(=O)CCc2cc(NC(=O)c3cccc(OC)c3OC)ccc21 |

| LogP | 3.6378 |

| Polar Surface Area | 38.493 Ų |

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activity. Specifically, studies have shown that related sulfonamide derivatives possess inhibitory effects against viruses such as influenza A and Coxsackievirus B3 . These findings suggest that the compound may have potential applications in antiviral therapies.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that various tetrahydroquinoline derivatives exhibit antitumor activities with IC50 values significantly lower than those of standard chemotherapeutic agents like Doxorubicin . For example, certain derivatives showed IC50 values ranging from 2.5 to 12.5 µg/mL, indicating potent efficacy against cancer cell lines.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may modulate inflammatory pathways. The sulfonamide group is known to interact with specific enzymes involved in inflammatory responses, potentially leading to reduced inflammation in biological systems .

The biological activity of this compound is thought to be mediated through several mechanisms:

Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in viral replication and tumor proliferation.

Modulation of Signaling Pathways : The compound may influence signaling pathways related to apoptosis and cell survival, contributing to its anticancer effects .

Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells through ROS generation, leading to cell death .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound and its analogs:

- Antiviral Activity Study : A study found that sulfonamide derivatives inhibited the replication of influenza A virus in vitro by targeting viral proteins essential for replication.

- Antitumor Activity Assessment : In a comparative study with Doxorubicin, several tetrahydroquinoline derivatives demonstrated superior potency against various cancer cell lines with IC50 values significantly lower than Doxorubicin .

- Inflammation Modulation Research : Research indicated that compounds containing the sulfonamide functional group effectively reduced markers of inflammation in cellular models .

Q & A

Q. How can researchers optimize the synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters:

- Step 1: Prepare the tetrahydroquinoline core via a Povarov reaction using ethyl glyoxylate and aniline derivatives under acidic conditions .

- Step 2: Introduce the sulfonamide moiety via sulfonyl chloride coupling in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

- Step 3: Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to remove unreacted reagents .

- Critical Parameters: Maintain temperatures below 40°C during sulfonylation to prevent decomposition. Monitor reaction progress via TLC or HPLC .

Q. What analytical techniques are most effective for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm the tetrahydroquinoline core and sulfonamide linkage. Key signals include the 2-oxo group (δ ~170 ppm in C) and methoxy protons (δ ~3.8 ppm in H) .

- Mass Spectrometry (HRMS): Confirm molecular weight (calc. for CHNOS: 403.13 g/mol) and fragmentation patterns .

- X-ray Crystallography: Resolve 3D conformation to study intramolecular interactions (e.g., hydrogen bonding between sulfonamide and quinoline oxygen) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antibacterial) for this compound?

Methodological Answer:

- Hypothesis Testing: Compare activity across standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity vs. dihydropteroate synthase inhibition for antibacterial effects) .

- Structural Analog Analysis: Synthesize derivatives with modified substituents (e.g., replacing ethyl with benzyl or altering methoxy positions) to isolate structure-activity relationships (SAR) .

- Dose-Response Studies: Perform IC/EC measurements under consistent conditions (pH 7.4, 37°C) to rule out concentration-dependent effects .

Q. How can researchers design experiments to elucidate the enzyme inhibition mechanism of this compound?

Methodological Answer:

- Kinetic Assays: Use stopped-flow spectroscopy to measure binding kinetics (k/k) with target enzymes like dihydropteroate synthase .

- Molecular Docking: Perform in silico simulations (e.g., AutoDock Vina) to predict binding poses, focusing on interactions between the sulfonamide group and enzyme active sites .

- Mutagenesis Studies: Engineer enzyme variants (e.g., Ala-scanning of binding residues) to validate critical interaction sites via surface plasmon resonance (SPR) .

Q. What methodologies address solubility challenges during in vitro pharmacological testing?

Methodological Answer:

- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (≤5% v/v) to enhance aqueous solubility without cytotoxicity .

- pH Adjustment: Test solubility across physiological pH ranges (5.0–7.4) to identify optimal buffering conditions .

- Nanoformulation: Encapsulate the compound in liposomes (e.g., phosphatidylcholine-based) to improve bioavailability for cell-based assays .

Q. How can SAR studies be systematically designed to enhance target selectivity?

Methodological Answer:

- Substituent Variation: Synthesize derivatives with:

- R: Ethyl vs. isopropyl (to study steric effects).

- R/R: Methoxy vs. ethoxy (to modulate electronic effects) .

- In Vitro Profiling: Screen derivatives against a panel of related enzymes (e.g., COX-1/COX-2, DHPS/DHFR) to identify selectivity trends .

- Computational QSAR: Develop quantitative SAR models using descriptors like logP, polar surface area, and H-bond donors .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting data on metabolic stability from different in vitro models?

Methodological Answer:

- Model Comparison: Cross-validate results using hepatocytes (primary human vs. HepG2) and microsomal assays under identical incubation conditions (e.g., NADPH concentration) .

- Metabolite ID: Use LC-MS/MS to identify phase I/II metabolites and correlate degradation pathways with model-specific enzyme expression .

- Statistical Tools: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to determine significance across models .

Q. What approaches validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Gene Knockdown: Use siRNA/shRNA to silence putative targets (e.g., DHPS) and assess rescue of phenotypic effects .

- Thermal Shift Assays: Measure target protein stabilization (ΔT) upon compound binding via differential scanning fluorimetry .

- In Vivo Pharmacodynamics: Corrogate dose-dependent biomarker modulation (e.g., prostaglandin E2 for anti-inflammatory activity) in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.